

theoretical studies on trans-2-(4-Methoxyphenyl)vinylboronic acid

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Compound of Interest

Compound Name: *trans-2-(4-Methoxyphenyl)vinylboronic acid*

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An In-depth Technical Guide to the Theoretical Studies of **trans-2-(4-Methoxyphenyl)vinylboronic Acid**

Foreword: The Computational Lens on a Versatile Reagent

Boronic acids and their derivatives have become indispensable tools in modern synthetic chemistry, celebrated for their stability, low toxicity, and remarkable versatility.^{[1][2]} Among these, vinylboronic acids are crucial building blocks, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forging carbon-carbon bonds.^{[3][4]} This guide focuses on a specific, yet representative, member of this class: **trans-2-(4-Methoxyphenyl)vinylboronic acid**. This molecule, featuring a π -conjugated system extended by an electron-donating methoxy group, serves as an excellent model for exploring the interplay of electronic structure, reactivity, and spectroscopic properties through the prism of theoretical and computational chemistry.

As a senior application scientist, my objective is not merely to present data but to illuminate the causality behind it. This guide is structured to provide researchers, scientists, and drug development professionals with a deep, mechanistically-grounded understanding of how computational methods can predict, rationalize, and guide experimental work involving this important styrylboronic acid derivative. We will move from the fundamental electronic and

geometric structure to its predicted spectroscopic signatures and its reactivity in cornerstone chemical transformations.

Molecular Architecture: A Theoretical Dissection

The foundation of understanding any molecule's behavior lies in its three-dimensional structure and electronic landscape. For **trans-2-(4-Methoxyphenyl)vinylboronic acid**, computational chemistry, particularly Density Functional Theory (DFT), provides unparalleled insight into these properties.^{[5][6][7]}

Optimized Geometry and Conformational Landscape

The IUPAC name for this compound is [(E)-2-(4-methoxyphenyl)ethenyl]boronic acid, with the "(E)" designation corresponding to the trans configuration across the vinyl double bond.^[8] DFT calculations, typically employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the lowest-energy (most stable) geometric structure.^[9]

An essential aspect of the theoretical analysis of boronic acids is the consideration of different conformers, especially concerning the orientation of the two hydroxyl (-OH) groups on the boron atom.^[10] These rotations create a potential energy surface with multiple local minima. Accurate theoretical predictions require identifying the global minimum, as this conformation dictates the molecule's ground-state properties. The planarity of the styryl system is also a key feature, facilitating electronic conjugation between the phenyl ring and the vinylboronic acid moiety.

Table 1: Key Computed Properties for **trans-2-(4-Methoxyphenyl)vinylboronic acid**

Property	Value	Source
Molecular Formula	C ₉ H ₁₁ BO ₃	^{[8][11]}
Molecular Weight	177.99 g/mol	^{[8][12][13]}
InChIKey	LGSBCAPDUJYMOQ-VOTSOKGWSA-N	^{[8][12][13]}
Melting Point	140-144 °C	^{[12][13]}

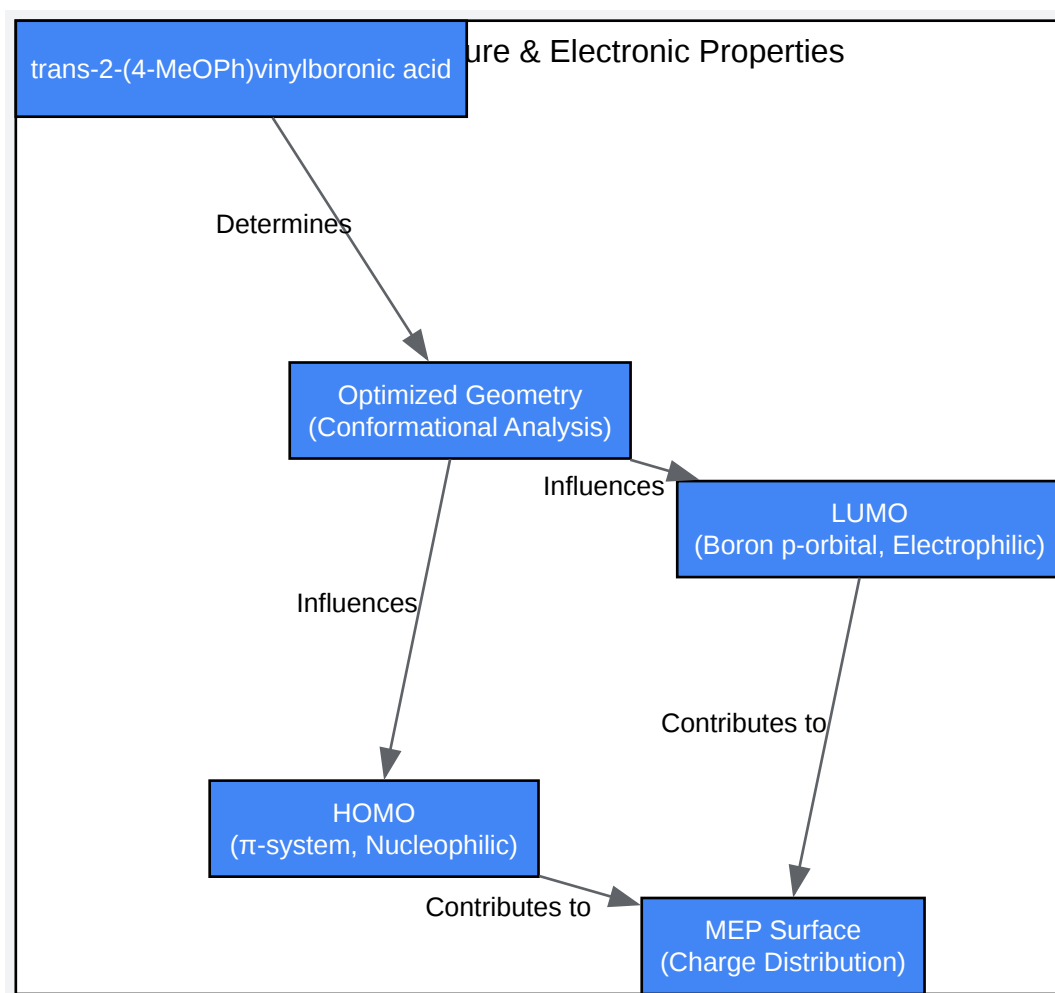
Electronic Structure: HOMO, LUMO, and Reactivity Indices

The electronic character of a molecule is dictated by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

- **HOMO:** For this π -conjugated system, the HOMO is expected to be distributed across the methoxyphenyl and vinyl portions, indicating these are the primary sites for electrophilic attack. The electron-donating methoxy group enriches the electron density of this orbital.
- **LUMO:** The LUMO is primarily localized on the boronic acid moiety, specifically the empty p-orbital of the sp^2 -hybridized boron atom. This makes the boron atom the principal site for nucleophilic attack.^[9]

The energy gap between the HOMO and LUMO is a critical parameter, correlating with the molecule's chemical reactivity and the energy required for electronic excitation. A smaller gap generally implies higher reactivity.

A Molecular Electrostatic Potential (MEP) map provides a more intuitive visualization of the charge distribution. For this molecule, the MEP would show negative potential (red/yellow) around the oxygen atoms of the hydroxyl and methoxy groups, identifying them as sites of high electron density. A region of positive potential (blue) would be centered on the boron atom and the hydroxyl hydrogens, indicating their electrophilic character.^[9]



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Caption: Relationship between molecular structure and electronic properties.

Spectroscopic Signatures: Bridging Theory and Experiment

A key strength of computational chemistry is its ability to predict spectroscopic data, which serves as a powerful tool for validating experimental results and providing unambiguous structural assignments.

Vibrational Analysis (FT-IR and FT-Raman)

DFT frequency calculations can predict the vibrational modes of the molecule. After applying a standard scaling factor to correct for anharmonicity and basis set imperfections, the calculated

wavenumbers typically show excellent agreement with experimental FT-IR and FT-Raman spectra.[9] This allows for a detailed assignment of key vibrational bands, such as the O-H stretches of the boronic acid, the C=C stretch of the vinyl group, and the characteristic aromatic C-H and C-C vibrations.

NMR Chemical Shifts

The Gauge-Invariant Atomic Orbital (GIAO) method is a robust technique for computing ^1H and ^{13}C NMR chemical shifts.[9] By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical chemical shifts can be obtained. These predictions are invaluable for assigning complex spectra and confirming the trans stereochemistry of the vinyl protons, which are expected to show a large coupling constant (~15-18 Hz).

Electronic Transitions (UV-Vis Spectroscopy)

Time-Dependent DFT (TD-DFT) is employed to calculate the energies of electronic transitions from the ground state to various excited states.[6] For **trans-2-(4-**

Methoxyphenyl)vinylboronic acid, the lowest energy transition, corresponding to the λ_{max} in the UV-Vis spectrum, is typically a $\pi \rightarrow \pi^*$ transition involving the HOMO and LUMO. TD-DFT can predict this absorption wavelength and the corresponding oscillator strength, providing insight into the electronic effects of the conjugated system.

Reactivity and Mechanistic Pathways

Theoretical studies are instrumental in elucidating reaction mechanisms, rationalizing outcomes, and predicting reactivity.

The Suzuki-Miyaura Coupling Reaction

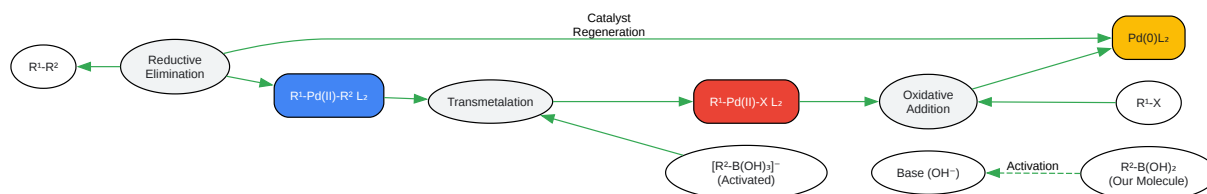
This is arguably the most important application of this class of compounds.[2][3][14] The catalytic cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination.[3] Theoretical studies focus heavily on the transmetalation step, where the organic moiety is transferred from boron to the palladium center.

Key Mechanistic Insights from Theory:

- **Activation by Base:** The reaction requires a base to activate the boronic acid.[3][14] Computational models confirm that the base coordinates to the Lewis acidic boron atom,

forming a more nucleophilic "ate" complex (e.g., $[R-B(OH)_3]^-$). This activation significantly lowers the energy barrier for transmetalation.[14]

- **Transition State Analysis:** DFT calculations can locate the transition state structure for the transfer of the vinyl group to the palladium complex. By analyzing this structure, researchers can understand the steric and electronic factors that control the reaction rate.
- **Ligand Effects:** Theoretical models can systematically vary the phosphine ligands on the palladium catalyst to predict how they will influence the reaction efficiency, a process that is far more resource-intensive to screen experimentally.



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Caption: Simplified Suzuki-Miyaura catalytic cycle.

Other Potential Applications

The unique electronic structure of this molecule suggests other potential applications that can be explored theoretically:

- **Non-Linear Optics (NLO):** The extended π -conjugation and the donor-acceptor nature (methoxy group as donor, boronic acid as acceptor) make it a candidate for NLO materials. Computational methods can calculate the first and second hyperpolarizabilities (β and γ) to predict its NLO response.[15][16][17]
- **Sensing:** Boronic acids are known to reversibly bind with diols, such as saccharides.[18] Theoretical studies can model the binding interactions between **trans-2-(4-**

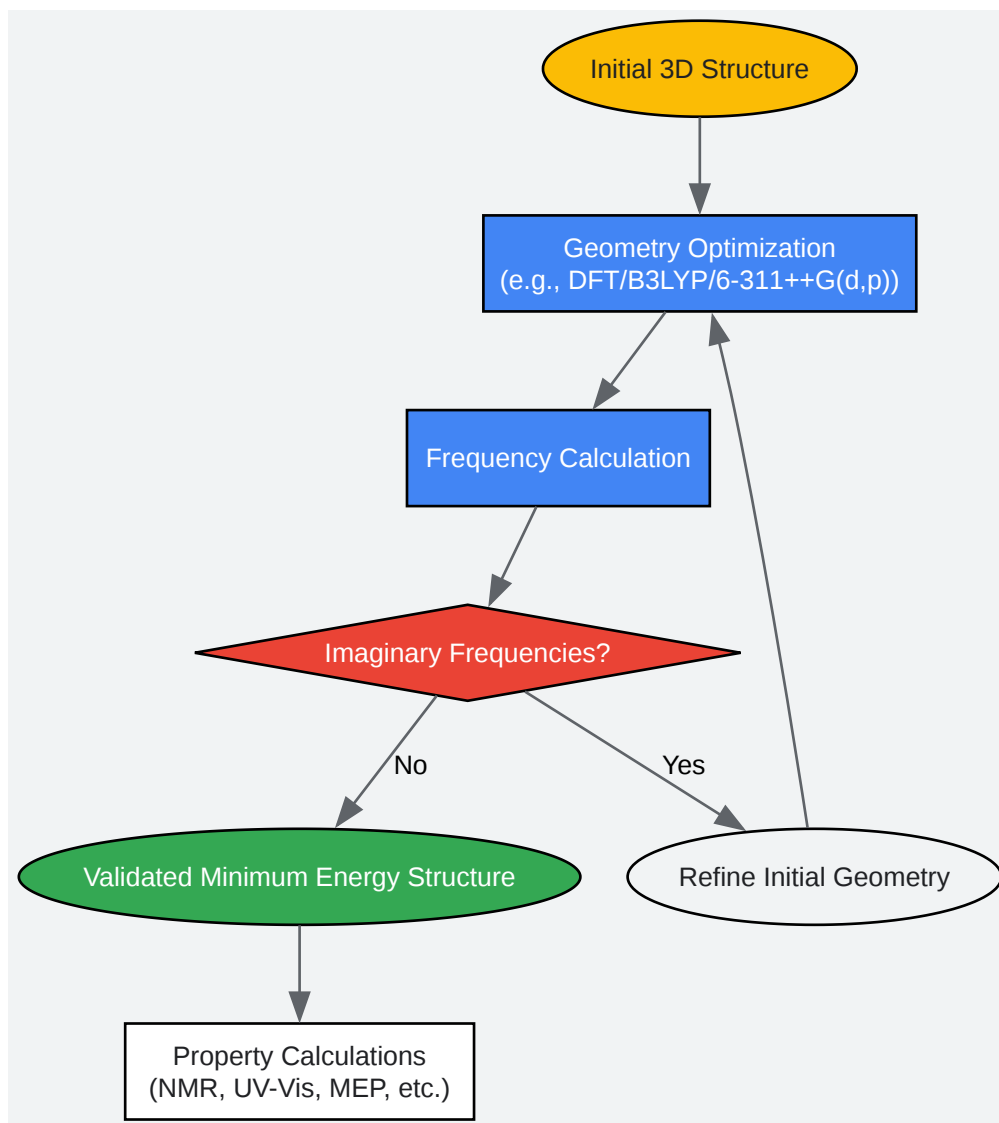
Methoxyphenyl)vinylboronic acid and various diols to predict binding affinities and explore its potential as a fluorescent sensor.

Standard Computational Protocols

To ensure reproducibility and accuracy, theoretical studies follow rigorous, self-validating protocols.

Protocol: Geometry Optimization and Property Calculation

- **Input Structure Generation:** Build an initial 3D structure of the molecule using molecular modeling software.
- **Method Selection:** Choose a DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-311++G(d,p)). The choice depends on the desired accuracy and available computational resources.[\[6\]](#)[\[10\]](#)
- **Geometry Optimization:** Perform a full geometry optimization without constraints to locate a stationary point on the potential energy surface.
- **Frequency Analysis:** Calculate the vibrational frequencies at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true local minimum.[\[6\]](#)
- **Property Calculation:** Using the optimized geometry, perform single-point calculations for desired properties:
 - **Electronic Structure:** HOMO/LUMO energies, MEP surface.
 - **Spectroscopy:** NMR chemical shifts (GIAO), UV-Vis transitions (TD-DFT).
 - **Solvation Effects:** Include a solvent model (e.g., PCM) for calculations intended to simulate solution-phase properties, which is crucial for accurate pKa or UV-Vis predictions.[\[6\]](#)[\[10\]](#)



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